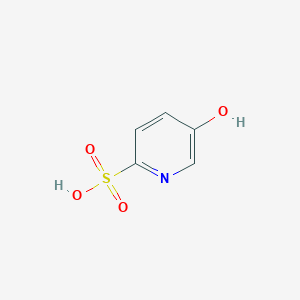

5-hydroxypyridine-2-sulfonic Acid

説明

Significance of Hydroxypyridinesulfonic Acid Scaffolds in Chemical Research

Hydroxypyridinesulfonic acid scaffolds are versatile building blocks in chemical research due to the combined presence of the pyridine (B92270) ring, a hydroxyl group, and a sulfonic acid group. This unique combination of functional groups imparts a range of useful properties. The sulfonic acid group typically enhances water solubility, a valuable trait for various applications.

These scaffolds are significant in several areas:

Coordination Chemistry : The hydroxyl and sulfonate groups can act as ligands, binding to metal ions. This property is useful in the development of catalysts and coordination polymers. mdpi.com

Synthesis : They serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The dual functionality allows for a variety of chemical transformations.

Biochemical Research : Some related compounds, like 3-hydroxypyridine-2-sulfonic acid, are used in enzyme kinetics studies to understand metabolic pathways. For instance, they have been observed in bacterial degradation pathways. Similarly, other heterocyclic sulfonic acids, such as 8-hydroxyquinoline-5-sulfonic acid, are known to possess antibacterial, antifungal, and antitumor activities, highlighting the potential biological relevance of this class of compounds. mdpi.com

Research Trajectories for 5-Hydroxypyridine-2-sulfonic Acid within Pyridine Chemistry

Research on this compound is situated within the broader context of pyridine chemistry, which explores the synthesis and reactivity of pyridine and its derivatives. The introduction of substituents to the pyridine ring dramatically alters its electronic properties and reactivity.

This compound, with its hydroxyl group at the 5-position and a sulfonic acid group at the 2-position, is an example of a multifunctional pyridine. The sulfonic acid group is strongly electron-withdrawing, which increases the acidity of the compound. Research into this specific molecule involves understanding its synthesis, likely through sulfonation of the corresponding hydroxypyridine or hydrolysis of a halosulfonylpyridine precursor. Its reactivity is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group, which direct the positions of subsequent electrophilic or nucleophilic substitution reactions on the pyridine ring.

| Property | Value |

| CAS Number | 139263-48-2 epa.govamadischem.com |

| Molecular Formula | C₅H₅NO₄S epa.govamadischem.com |

| Molecular Weight | 175.16 g/mol epa.govamadischem.com |

| Monoisotopic Mass | 174.993929 g/mol epa.gov |

Table 1: Physicochemical Properties of this compound.

Contextualization within Heterocyclic Sulfonic Acid Research

The study of this compound is part of the larger field of heterocyclic sulfonic acid research. Heterocyclic compounds are integral to numerous natural products and synthetic materials. scilit.com The addition of a sulfonic acid functional group to a heterocyclic scaffold, such as pyridine, imparts specific characteristics.

The sulfonic acid moiety generally confers high water solubility and acidity. The synthesis of such compounds often involves direct sulfonation using agents like fuming sulfuric acid, although these methods can sometimes require catalysts like mercury bisulfate and high temperatures. The development of more efficient and environmentally friendly sulfonation techniques is an ongoing area of research. Heterocyclic sulfonic acids are valuable intermediates in organic synthesis. For example, pyridine-3-sulfonic acid is a precursor for the production of 3-hydroxypyridine (B118123) through methods like autoclave hydrolysis. The unique properties of these compounds make them important targets in the development of new materials and biologically active molecules. mdpi.comscilit.com

| Compound | Key Structural Features | Significance/Application |

| Pyridine-3-sulfonic acid | Sulfonic acid group at the 3-position. | Precursor for 3-hydroxypyridine. |

| 3-Hydroxypyridine-2-sulfonic acid | Hydroxyl at 3-position, sulfonic acid at 2-position. | Used in enzyme studies and as a precursor for dyes. |

| 8-Hydroxyquinoline-5-sulfonic acid | A quinoline (B57606) ring with hydroxyl and sulfonic acid groups. mdpi.com | Possesses antibacterial, antifungal, and antitumor properties. mdpi.com |

| 2-Amino-5-hydroxypyridine (B112774) | Amino group at 2-position, hydroxyl at 5-position. google.com | An important intermediate in chemical synthesis. scilit.com |

Table 2: Comparison with Related Heterocyclic Compounds.

Structure

3D Structure

特性

IUPAC Name |

5-hydroxypyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-4-1-2-5(6-3-4)11(8,9)10/h1-3,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFBIBPUIWDDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376535 | |

| Record name | 5-hydroxypyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139263-48-2 | |

| Record name | 5-hydroxypyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Chemical Reactivity of 5 Hydroxypyridine 2 Sulfonic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the pyridine (B92270) ring is a complex interplay of its inherently electron-deficient nature, which is further modulated by the electronic effects of its substituents. In 5-hydroxypyridine-2-sulfonic acid, the hydroxyl (-OH) group is an activating, ortho-, para-directing group, while the sulfonic acid (-SO3H) group is a deactivating, meta-directing group.

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction. wikipedia.org The sulfonation of aromatic compounds typically involves heating with sulfuric acid, where sulfur trioxide (SO3) or its protonated form acts as the electrophile. wikipedia.org The reverse reaction, desulfonation, is achieved by heating the aromatic sulfonic acid in dilute aqueous acid. wikipedia.org For substituted pyridines, the position of sulfonation is dictated by the existing substituents.

While the pyridine nucleus is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, the activating hydroxyl group at the 5-position would direct incoming electrophiles to the ortho and para positions (positions 4 and 6). However, the deactivating sulfonic acid group at the 2-position, along with the pyridine nitrogen, significantly reduces the ring's nucleophilicity, making electrophilic substitution challenging. Reactions like nitration and bromination on benzenesulfonic acid typically yield the meta-substituted product. numberanalytics.com

Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with good leaving groups at the 2- or 4-positions. The sulfonic acid group at the 2-position of this compound can act as a leaving group. Studies on 5-nitropyridine-2-sulfonic acid have shown that the sulfonate group can be displaced by various nucleophiles. researchgate.netrsc.org For instance, reaction with methoxide, ethoxide, and various amines leads to the corresponding 2-substituted-5-nitropyridines in good yields. researchgate.netrsc.org It is important to note that these reactions often require heating. youtube.com

The mechanism for nucleophilic aromatic substitution on a pyridine ring involves the attack of a nucleophile at the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, particularly if electron-withdrawing groups are present at the ortho or para positions. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org In the case of pyridinium (B92312) ions, the mechanism can be more complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov

Oxidation and Reduction Chemistry of Pyridinesulfonic Acids

The oxidation and reduction of pyridine derivatives are fundamental transformations in organic chemistry. youtube.comyoutube.comyoutube.com The sulfonic acid group is generally stable to oxidation. The pyridine ring, however, can be oxidized, although it is relatively resistant. The presence of the electron-donating hydroxyl group in this compound would make the ring more susceptible to oxidation compared to pyridine itself.

Conversely, the pyridine ring can be reduced. Catalytic hydrogenation is a common method for the reduction of the pyridine ring to a piperidine (B6355638) ring. The specific conditions required for the reduction of this compound would depend on the desired outcome, whether it be the reduction of the ring or the potential for desulfonation under certain acidic conditions.

Tautomerism and Conformational Analysis of Hydroxypyridine-Sulfonic Acid Systems

Exploration of Keto-Enol Tautomeric Forms

Hydroxypyridines exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. chemtube3d.comchemtube3d.comyoutube.com For 2- and 4-hydroxypyridines, the pyridone tautomer is generally the more stable form, both in the solid state and in most solvents. chemtube3d.comnih.gov This preference is attributed to the aromaticity of the pyridone form, where the lone pair of electrons on the nitrogen atom can be delocalized into the ring, and the presence of a strong carbon-oxygen double bond. chemtube3d.comyoutube.com

In the case of this compound, the hydroxyl group is at the 3-position relative to the nitrogen, which also leads to tautomeric possibilities. 3-Hydroxypyridine (B118123) exists as a mixture of the neutral hydroxy form and a zwitterionic form where the phenolic proton has transferred to the pyridine nitrogen. The sulfonic acid group, being strongly acidic, will exist predominantly in its deprotonated sulfonate form (-SO3-) in neutral and basic solutions.

The equilibrium between the different tautomeric and ionic forms is influenced by factors such as the solvent, temperature, and the presence of other functional groups. semanticscholar.orgnih.gov Theoretical studies on related systems, such as 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e] acs.orgnih.govthiazin-4-one 1,1-dioxide, have shown the co-existence of keto and enol tautomers, with the equilibrium being stabilized by strong intramolecular hydrogen bonding. nih.gov

Spectroscopic Signatures of Tautomeric Equilibria

The different tautomeric forms of hydroxypyridines can be identified and quantified using various spectroscopic techniques, including UV/Vis, NMR, and IR spectroscopy. semanticscholar.orgnih.gov

UV/Vis spectroscopy is a powerful tool for studying tautomeric equilibria. semanticscholar.org The hydroxy and pyridone forms have distinct absorption maxima. By comparing the spectrum of a compound with those of its N-methyl and O-methyl derivatives, which are "fixed" in the pyridone and hydroxy forms, respectively, the position of the tautomeric equilibrium can be determined. semanticscholar.org

NMR spectroscopy can also provide insights into tautomerism, although the rapid interconversion between tautomers at room temperature can sometimes lead to averaged signals. semanticscholar.org However, changes in chemical shifts, particularly of the ring protons and carbons, can indicate the predominant tautomeric form. For example, in a study of substituted 2-hydroxypyridines, while NMR was not always able to discriminate between the tautomers, UV/Vis data allowed for their quantitative determination. semanticscholar.org

Vibrationally resolved photoionization spectra have also been used to study the tautomeric equilibrium of 2-hydroxypyridine (B17775) and its chlorinated derivatives in the gas phase. rsc.org

Hydrolysis Mechanisms of Sulfonate Derivatives

The hydrolysis of sulfonate esters has been a subject of considerable research, with both stepwise and concerted mechanisms being proposed. acs.orgnih.govacs.org The alkaline hydrolysis of aryl benzenesulfonates, for instance, has been interpreted in terms of a mechanism that can shift from a stepwise process involving a pentavalent intermediate for poorer leaving groups to a fully concerted mechanism for good leaving groups. nih.govacs.org

Computational studies have been employed to investigate the hydrolysis of sulfonate esters, and in some cases, no evidence for a thermodynamically stable intermediate was found, suggesting a concerted pathway. nih.govacs.org The hydrolysis of pyridin-3-yl benzenesulfonate (B1194179) and its derivatives has been studied to further probe these mechanisms. acs.orgnih.govacs.org

The hydrolysis of a sulfonic acid group from a pyridine ring (desulfonation) is typically achieved by heating in the presence of a strong acid. wikipedia.orgnumberanalytics.com This is the reverse of the sulfonation reaction. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the aromatic ring, followed by the loss of the SO3H+ group to restore aromaticity. masterorganicchemistry.com

Radical Reactions and Photochemical Transformations of Related Structures

The pyridine ring can participate in radical reactions, often requiring activation of the ring, for example, by protonation or N-alkylation. nih.gov The Minisci reaction is a classic example of a radical substitution on a heteroaromatic base, involving the addition of a nucleophilic radical to a protonated pyridine ring. researchgate.net More recent methods have explored the use of N-methoxypyridinium salts as highly reactive radical traps in radical chain reactions. nih.govchemrxiv.org

Photochemical transformations of pyridine derivatives are also well-documented. chemrxiv.org Pyridine itself can undergo various photochemical reactions, including valence isomerization, fragmentation, and ring-opening. researchgate.net The functionalization of pyridines can also be achieved through photochemical methods. For example, a photochemical organocatalytic method for the allylation of pyridines via pyridinyl radicals has been developed. nih.govacs.org Another approach involves the photochemical C3-amination of pyridines via Zincke imine intermediates. nih.gov Furthermore, radical cations of substituted pyridines can be generated by radiolysis, and their structures have been studied by electron spin resonance (ESR) spectroscopy. rsc.org

Coordination Chemistry and Metal Complexation Studies of 5 Hydroxypyridine 2 Sulfonic Acid

Ligand Design Principles and Coordination Behavior

The structure of 5-hydroxypyridine-2-sulfonic acid, featuring a pyridine (B92270) ring functionalized with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, makes it an excellent candidate as a chelating ligand in coordination chemistry. researchgate.net The design of such ligands is centered on the strategic placement of donor atoms that can bind to a central metal ion. In this molecule, the nitrogen atom of the pyridine ring, the oxygen of the hydroxyl group, and the oxygens of the sulfonate group are all potential coordination sites.

Hydroxypyridinones (HOPOs), which are structurally similar, are well-regarded for their ability to form stable complexes with hard metal ions like Fe(III). researchgate.net The combination of a hydroxyl group and a nearby ring nitrogen or carbonyl oxygen allows them to act as effective bidentate (two-toothed) chelators, forming a stable ring structure with the metal ion. kcl.ac.ukrsc.org

The this compound molecule can act as a bidentate ligand, coordinating to a metal ion through the oxygen of the deprotonated hydroxyl group and one of the oxygen atoms from the sulfonate group. Studies on analogous sulfobenzoic acids have shown that both the carboxylate and sulfonate groups can participate in metal coordination. rsc.org In some uranyl complexes, the sulfonate group coordinates directly to the metal center, while in others, it remains uncoordinated but helps stabilize the structure through hydrogen bonding. rsc.org This dual potential—direct coordination or stabilization via hydrogen bonds—makes the sulfonate group a versatile component in ligand design. rsc.org

The presence of these two functional groups in an ortho-like position relative to each other on the pyridine ring suggests a strong potential for forming a stable five- or six-membered chelate ring with a metal ion, a key factor for forming stable metal complexes.

Table 1: Stability Constants (log K) of Metal(II) Complexes with Benzene (B151609) Sulfonic Acid Derivatives Data from potentiometric studies in various dioxane-water mixtures at 27°C. The values represent a general trend and vary with solvent composition.

| Ligand | Metal Ion | log K₁ (1:1 complex) | log K₂ (1:2 complex) | Source |

| p-Amino Benzene Sulfonic Acid | Co(II) | 3.20 | 2.65 | |

| p-Amino Benzene Sulfonic Acid | Ni(II) | 3.55 | 2.90 | |

| p-Amino Benzene Sulfonic Acid | Cu(II) | 4.40 | 3.60 | |

| p-Chloro Benzene Sulfonic Acid | Co(II) | 2.95 | 2.45 | |

| p-Chloro Benzene Sulfonic Acid | Ni(II) | 3.15 | 2.60 | |

| p-Chloro Benzene Sulfonic Acid | Cu(II) | 3.90 | 3.10 |

| Ligand System | Metal Ion | Stoichiometry (M:L) | log β | Source |

| Trimethoprim | Cu(II) | 1:2 | 11.27 | researchgate.net |

| Trimethoprim | Fe(III) | 1:2 | 10.99 | researchgate.net |

| TREN-Me-3,2-HOPOIAM | Fe(III) | 1:1 | 26.89 | nih.gov |

| TREN-Me-3,2-HOPOTAM | Fe(III) | 1:1 | 33.89 | nih.gov |

The data suggest that complexes of this compound would likely exhibit significant stability, particularly with trivalent metal ions like Fe(III) and divalent ions like Cu(II).

Determining the precise three-dimensional structure of metal complexes is crucial for understanding their properties. Several analytical techniques are employed for this purpose:

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and coordination geometry. For example, the crystal structures of iron complexes with mixed hydroxypyridinonate ligands have been resolved, confirming their coordination modes. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the -OH and -SO₃H groups upon coordination to a metal provide evidence of binding.

UV-Visible Spectroscopy: The formation of a metal complex often results in a color change and new absorption bands in the UV-Vis spectrum, which can be used to study complex formation and stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the ligand's structure in solution and how it changes upon complexation.

Potentiometric Titrations: This technique is widely used to determine the protonation constants of the ligand and the stability constants of the metal complexes in solution. materialsciencejournal.org

These methods, applied to analogous compounds, confirm that ligands with sulfonate and hydroxyl groups can coordinate to metals in various ways, forming mononuclear (one metal center) or polynuclear (multiple metal centers) structures. rsc.orgnih.gov

Catalytic Applications of Metal-Sulfonic Acid Complexes

The bifunctional nature of this compound suggests its metal complexes could serve as versatile catalysts. The sulfonic acid group provides a Brønsted acid site, while the metal center, coordinated by the ligand, can act as a Lewis acid or redox center.

Heterogeneous Catalysts: Solid-acid catalysts are highly valued in industry for their ease of separation and reusability. nih.gov A common strategy involves immobilizing sulfonic acid groups onto a solid support. One approach is the post-synthetic modification of porous organic polymers (POPs) or covalent organic frameworks (COFs). For example, a polymer can be synthesized and then treated with a sulfonating agent, like 1,3-propane sultone, to graft -SO₃H groups onto its surface. nih.gov A catalyst based on this compound could be created by incorporating it into a polymer backbone or grafting it onto a support like silica (B1680970) or a resin.

Homogeneous Catalysts: Homogeneous catalysts operate in the same phase as the reactants. Metal complexes of functionalized pyridines are known to catalyze a range of organic transformations. For instance, rhodium(III) complexes have been used for the synthesis of substituted pyridines, and manganese complexes with pyridine-based ligands are active in oxidation reactions. rug.nlnih.gov A soluble metal complex of this compound could function as a dual-action catalyst, where the metal center facilitates one part of a reaction sequence and the sulfonic acid moiety catalyzes another.

The sulfonic acid group is a strong Brønsted acid, capable of donating a proton to initiate a variety of chemical reactions. Catalysts featuring -SO₃H groups are effective in numerous acid-catalyzed processes, including:

Esterification and Transesterification: These reactions are fundamental in the production of biofuels and other chemicals. Solid sulfonic acid catalysts have shown high activity in converting free fatty acids into esters.

Multicomponent Reactions: These reactions, where multiple reactants combine in a single step to form a complex product, are highly efficient. Sulfonated catalysts have been successfully used for the synthesis of heterocyclic compounds like dihydro-2-oxypyrroles. nih.gov

The proposed mechanism for such reactions involves the protonation of a substrate (e.g., a carbonyl group) by the catalyst's -SO₃H group. This activation makes the substrate more susceptible to nucleophilic attack, driving the reaction forward. nih.gov At the end of the catalytic cycle, the proton is released, regenerating the catalyst for subsequent use. nih.gov

Comprehensive Review of this compound in Coordination Chemistry

A detailed analysis of the coordination chemistry and metal complexation of this compound, with a focus on its catalytic applications, reveals a notable gap in the scientific literature. Extensive searches for research on the catalytic performance and mechanisms of its metal complexes have yielded no specific studies, precluding a detailed discussion on this topic.

While the broader fields of pyridine-based ligands and sulfonic acid-functionalized materials in catalysis are well-documented, specific data on the catalytic activity of metal complexes derived from this compound is not publicly available. Research in related areas, however, provides a context for the potential applications of such compounds.

Studies on other functionalized pyridine ligands, such as terpyridines and pyridine-sulfinates, demonstrate their utility in a range of catalytic processes. For instance, metal complexes of terpyridine have been shown to be effective catalysts for various organic transformations. Similarly, sulfonic acid-functionalized materials are recognized for their role as solid acid catalysts in numerous industrial applications.

Despite the individual promise of the pyridine and sulfonic acid moieties in catalysis, the synergistic effects and specific catalytic behavior of metal complexes incorporating the this compound ligand remain an unexplored area of research. Consequently, there are no established findings on their catalytic performance, efficiency, or the mechanistic pathways they might follow in catalytic cycles. The absence of this foundational research means that no data tables on catalytic performance or detailed mechanistic schemes can be presented.

Further investigation into the synthesis and characterization of metal complexes of this compound is a prerequisite for any future evaluation of their potential as catalysts. Such studies would be essential to determine the coordination modes of the ligand, the stability of the resulting complexes, and their subsequent reactivity in catalytic applications.

Computational and Theoretical Investigations of 5 Hydroxypyridine 2 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods allow for the computation of various molecular properties that govern the behavior of 5-hydroxypyridine-2-sulfonic acid.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is key to understanding its stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity.

While specific computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from analyses of structurally similar compounds. For instance, a study on 5-chloro-2-hydroxypyridine (B146416), which shares the same hydroxypyridine core, utilized DFT (B3LYP level with 6-311++G(d,p) basis set) to calculate its electronic properties. ijesit.com The HOMO-LUMO energy gap is a critical parameter that influences the molecule's charge transfer interactions. ijesit.com

In many pyridine (B92270) derivatives, the HOMO is often located over the pyridine ring, while the LUMO's position can vary depending on the substituents. ijesit.com For substituted pyridines, the HOMO-LUMO transition often involves an electron density transfer from the ring and electron-donating groups to the electron-accepting groups. ijesit.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capacity. schrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 1: Calculated HOMO-LUMO Energies for a Related Compound (5-chloro-2-hydroxypyridine)

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| HF/6-311++G(d,p) | -8.43 | 1.25 | 9.68 |

| B3LYP/6-311++G(d,p) | -6.78 | -1.54 | 5.24 |

Data adapted from a study on 5-chloro-2-hydroxypyridine and is intended to be illustrative for the methodologies used. ijesit.com

Reactivity Descriptors and Sites of Reaction

Quantum chemical calculations can also predict the most probable sites for electrophilic and nucleophilic attacks, providing a map of the molecule's reactivity. Descriptors such as Mulliken charges and Fukui functions help in identifying these reactive centers. researchgate.net For hydroxypyridine derivatives, the nitrogen atom and the oxygen of the hydroxyl group are often key sites for interactions. vaia.comresearchgate.net The distribution of electron density, influenced by both the hydroxyl and sulfonic acid groups, will dictate the molecule's reactivity profile.

The presence of the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group on the pyridine ring creates a complex electronic environment. The sulfonic acid group is known to be a strong electron-withdrawing group, which would influence the electron density across the pyridine ring.

Prediction of Spectroscopic Properties and Chemical Shifts

Theoretical calculations are highly effective in predicting spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. By calculating the vibrational modes and comparing them with experimental spectra, a detailed assignment of the spectral bands can be achieved. Studies on related compounds like pyridine-3-sulfonic acid have shown that FT-IR and FT-Raman spectra can be accurately predicted and analyzed using computational methods. researchgate.net These theoretical predictions can aid in the structural elucidation and characterization of new compounds. The calculations can also predict how the molecule might orient itself on surfaces, as seen in surface-enhanced Raman scattering (SERS) studies of pyridine-sulfonic acids. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. rsc.org These methods are fundamental in drug discovery and design. nih.gov

Intermolecular Interactions and Binding Affinities

Molecular docking simulations can predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.netnih.gov The interactions are governed by various forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

The functional groups of this compound are key to its potential intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The sulfonic acid group is a strong hydrogen bond donor and can also engage in ionic interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The sulfonyl group itself has been noted for its dual character, capable of acting as a hydrogen bond acceptor and participating in hydrophobic interactions.

Prediction of Molecular Binding Models

Through docking studies, a detailed 3D model of the ligand-protein complex can be generated. researchgate.net This model provides a visual representation of the key amino acid residues in the protein's binding pocket that interact with the ligand. For instance, docking studies on other compounds containing a sulfonyl group have shown its ability to form hydrogen bonds with residues like His90 and Arg513 in the active site of cyclooxygenase-2 (COX-2). nih.gov

Thermodynamic and Kinetic Modeling of Reactions

Currently, there is a notable absence of specific research in publicly accessible scientific literature focused on the thermodynamic and kinetic modeling of reactions involving this compound. While computational studies on related pyridine derivatives exist, direct theoretical investigations into the reaction mechanisms, transition states, and energy profiles for this particular compound have not been reported.

Theoretical studies on similar molecules, such as the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, have utilized methods like Density Functional Theory (DFT) and coupled cluster (CCSD) to investigate gas-phase thermal reactions. These studies provide insights into geometric structures, dipole moments, and energy gaps, which are crucial for understanding reaction thermodynamics and kinetics. For instance, the tautomerization of 2-hydroxypyridine has been shown to have a high activation energy for an intramolecular proton shift, while intermolecular processes show a significantly lower energy barrier.

Future computational work on this compound could adopt similar methodologies to explore its reactivity. Key areas of investigation would include the influence of the sulfonic acid group on the tautomeric equilibrium of the hydroxypyridine ring and its participation in various reaction pathways. Such studies would be invaluable for predicting the compound's behavior in different chemical environments and for designing potential applications.

Solvent Effects and Environmental Influence on Molecular Properties

Detailed computational or experimental studies on the solvent effects and environmental influence on the molecular properties of this compound are not currently available in the reviewed scientific literature.

However, it is well-established that the properties of functionalized pyridines can be significantly modulated by their environment. For other pyridine derivatives, research has shown that solvent polarity and hydrogen bonding capabilities can alter their electronic structure, stability, and reactivity. For example, studies on sulfonic acid-functionalized ionic liquids with pyridinium (B92312) cations have demonstrated that the nature of the anion and the surrounding medium strongly influences their Brønsted acidity.

In the case of this compound, the presence of both a hydroxyl and a sulfonic acid group suggests a high potential for strong interactions with polar solvents, particularly water. The zwitterionic nature of the molecule in certain pH ranges would also be highly dependent on the solvent environment. Theoretical investigations, likely employing continuum solvation models or explicit solvent molecules in DFT calculations, would be necessary to quantify these effects. Such studies could predict changes in its conformational preferences, electronic absorption spectra, and acid-base properties in different solvents, providing crucial information for its handling and application in various chemical processes.

Applications in Advanced Materials and Biochemical Research

Advanced Materials Science Applications

In the realm of materials science, 5-hydroxypyridine-2-sulfonic acid and its derivatives are being investigated for their potential to impart specific functionalities to polymers, membranes, and next-generation energy devices.

Functionalization of Polymers and Membranes

The introduction of sulfonic acid groups (–SO₃H) is a key strategy for modifying the properties of polymers and membranes. This process, known as sulfonation, can enhance characteristics such as hydrophilicity, ion exchange capacity, and proton conductivity. While direct research on the use of this compound for polymer functionalization is not extensively detailed in the provided results, the broader context of using sulfonic acid-containing compounds is well-established.

For instance, sulfonated hydrocarbon polymers are noted for their thermal stability, mechanical strength, and low fuel crossover, making them promising for polymer electrolyte membranes (PEMs). nih.gov The covalent coupling of sulfonic acid groups onto various polymer substrates has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone, in simulated body fluid. nih.gov This suggests a potential application in creating biomimetic materials for bone tissue engineering. nih.gov The sulfonation of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), nylon 6, high-molecular-weight polyethylene (HMWPE), and ethylene-vinyl alcohol co-polymer (EVOH) has been attempted to create surfaces that can bind calcium ions and promote the formation of a bonelike apatite layer. nih.gov

The general principle involves creating a surface rich in negatively charged sulfonate groups that can attract and bind positively charged ions, thereby initiating specific chemical or biological processes. The dual functionality of this compound, with its hydroxyl group, could offer additional sites for interaction or further chemical modification, although specific examples are not prevalent in the search findings.

Proton Conduction Studies

A significant area of application for materials functionalized with sulfonic acid groups is in proton exchange membranes (PEMs), which are crucial components of fuel cells. The efficiency of these membranes is determined by their ability to conduct protons. The sulfonic acid groups act as proton donors, and their density and distribution within the polymer matrix are critical for high proton conductivity.

Research into multi-block proton exchange membranes has shown that creating acid-base interactions can improve the physicochemical properties of the membrane. rsc.org Different basic groups within the polymer structure can influence water absorption, dimensional stability, and proton conductivity. rsc.org For example, the "protonation-deprotonation" loop between hydrophilic and hydrophobic moieties can enhance conductivity by lowering the energy barrier for ion transfer. rsc.org

Studies on perfluorinated sulfonic acid polymers have explored proton conduction mechanisms, especially at low temperatures. researchgate.net In membranes with a high ion exchange capacity (IEC), protons can move independently through a "packed acid mechanism" even when absorbed water is frozen. researchgate.net This is particularly efficient when sulfonic acid groups are tightly packed. researchgate.net Furthermore, the incorporation of high-density sulfonic acid-grafted covalent organic frameworks (COFs) has been shown to result in significant anhydrous proton conductivity, which is a desirable property for high-temperature applications. rsc.org

While not directly mentioning this compound, these studies underscore the importance of the sulfonic acid functional group in facilitating proton transport, a role for which this compound is theoretically suited.

Role in Perovskite Solar Cells (Defect Passivation, Interfacial Engineering)

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and stability are often limited by defects at the interfaces between different layers of the solar cell. Interfacial engineering and defect passivation are therefore critical areas of research.

One strategy to improve PSC performance is the use of a polymeric interlayer to prevent interfacial degradation. For example, polydimethylsiloxane (B3030410) (PDMS) has been shown to form chemical bonds with the perovskite and the hole-transport layer, enhancing hole transport and passivating interfacial defects. nih.gov This leads to higher power-conversion efficiency and improved stability against humidity and heat. nih.gov

Another approach involves introducing specific compounds at the interface to passivate defects. For instance, rubidium chloride has been used to interact with uncoordinated tin ions and fill oxygen vacancies on the surface of the tin oxide layer, while also converting excess lead iodide into a more stable compound. nih.gov Similarly, 8-hydroxyquinoline (B1678124) is being investigated for its potential in defect passivation and improving interfacial contact in PSCs. The introduction of 1-ethylpyridine (B8230985) hydrobromide has also been shown to reduce defect density and suppress non-radiative recombination by coordinating with lead in the perovskite structure.

Although the direct application of this compound in perovskite solar cells is not explicitly detailed, the principles of using functional organic molecules for defect passivation and interfacial engineering are highly relevant. The hydroxyl and sulfonate groups of this compound could potentially interact with the perovskite surface, passivating defects and improving charge extraction, though further research is needed to explore this possibility.

Biochemical Research Applications

In the field of biochemical research, the specific chemical properties of this compound make it a candidate for use in studies of enzyme activity and as a component in biological buffers.

Enzyme Inhibition and Substrate Studies

The structural similarity of this compound to naturally occurring molecules can make it a useful tool for studying enzymes. Compounds with similar structures, such as pyridine (B92270) derivatives, are known to be involved in a wide range of biochemical processes and are often used as precursors for pharmaceuticals. evitachem.com

For example, research on chalcone (B49325) hybrids has demonstrated that these compounds can inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov Kinetic studies of these inhibitors help to elucidate the molecular mechanism of their action. nih.gov While specific studies on the enzyme inhibitory activity of this compound are not provided, its structure suggests potential for interaction with the active sites of certain enzymes. The hydroxyl and sulfonic acid groups could participate in hydrogen bonding or electrostatic interactions with amino acid residues in an enzyme's active site, potentially leading to inhibition.

Utilization as Organic Buffers in Biological Assays

The ability of a compound to act as a buffer is dependent on its pKa value, which is the pH at which the compound is half in its acid form and half in its conjugate base form. The sulfonic acid group in this compound is strongly acidic, while the hydroxyl group is weakly acidic. This combination of acidic groups could potentially allow it to act as a buffer over a specific pH range.

Organic buffers are essential components of many biological assays, as they help to maintain a stable pH, which is often crucial for the activity and stability of biological macromolecules like proteins and nucleic acids. While there is no direct evidence from the provided search results of this compound being used as an organic buffer, its chemical properties suggest it could be a candidate for such applications, particularly in assays where its specific chemical structure might offer advantages over more conventional buffer systems.

Investigations into Molecular Interactions with Biological Targets

Extensive searches of publicly available scientific literature and biochemical databases have yielded no specific studies detailing the molecular interactions of this compound with biological targets. As a result, there is currently no available data on its binding affinities, enzyme inhibition, or specific interactions with proteins or other biological macromolecules.

While research exists on structurally similar compounds, such as pyridoxal (B1214274) 5'-sulfate, the strict focus on this compound precludes the inclusion of that data in this article. The unique positioning of the hydroxyl and sulfonic acid groups on the pyridine ring of this compound means that its interaction profile with biological molecules would be distinct, and data from analogs cannot be directly extrapolated.

Therefore, this section remains an area for future research. Investigations would be required to identify potential biological targets and to characterize the nature of any molecular interactions. Such studies would be essential to understanding the compound's biochemical significance.

Data Tables

No data is available for inclusion.

Detailed Research Findings

No research findings are available for this specific compound.

Advanced Analytical Methodologies for 5 Hydroxypyridine 2 Sulfonic Acid and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-hydroxypyridine-2-sulfonic acid. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For ¹³C NMR spectroscopy, distinct signals would be observed for each of the five carbon atoms in the pyridine (B92270) ring. The carbon atom attached to the hydroxyl group and the one bonded to the sulfonic acid group would show significant shifts due to the electron-withdrawing nature of the oxygen and sulfur atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | Doublet |

| H-4 | 7.5 - 8.0 | Doublet of doublets |

| H-6 | 8.0 - 8.5 | Doublet |

| OH | Variable | Singlet (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 160 |

| C-3 | 115 - 125 |

| C-4 | 130 - 140 |

| C-5 | 155 - 165 |

| C-6 | 145 - 155 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* and n-π* transitions within the pyridine ring. The position of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution. For instance, studies on related compounds like 2-phenylbenzimidazole-5-sulfonic acid have shown pH-dependent UV-Vis spectra. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Solvent/pH | Expected λmax (nm) |

| Neutral | ~280 - 320 |

| Acidic | Shift to shorter wavelength |

| Basic | Shift to longer wavelength |

Note: These are expected ranges and are subject to experimental verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the O-H, C=C, C-N, and S=O functional groups. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (ring) | Stretching | 1400 - 1600 |

| S=O (sulfonic acid) | Asymmetric & Symmetric Stretching | 1340 - 1440 and 1150 - 1260 |

| S-O (sulfonic acid) | Stretching | 1000 - 1100 |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, with a molecular weight of approximately 175.16 g/mol , the molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected, along with fragments corresponding to the loss of the sulfonic acid group (SO₃).

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 176.0014 | Molecular ion (protonated) |

| [M-H]⁻ | 173.9858 | Molecular ion (deprotonated) |

| [M-SO₃]⁺ | 96.0444 | Fragment after loss of SO₃ |

Note: The exact mass is calculated based on the most abundant isotopes.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at one of the compound's absorption maxima.

While specific HPLC methods for this compound are not detailed in publicly available literature, a typical method for a related compound, 5-amino-2-chloropyridine, utilized a C18 column with a mobile phase of water (pH 3) and methanol (50:50 v/v) at a flow rate of 0.7 mL/min, with UV detection at 254 nm. nih.gov The retention time of this compound would be dependent on the exact chromatographic conditions.

Table 6: General HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | C18, e.g., 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λmax (e.g., 280 nm) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Note: These are general parameters and require optimization for specific applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid analytical technique used for the separation, identification, and purity assessment of a wide range of compounds. fishersci.caanalyticaltoxicology.com Its application to pyridine and sulfonic acid derivatives is well-established, making it a suitable method for the analysis of this compound. The technique is particularly useful for monitoring reaction progress, screening for the presence of the compound in various matrices, and preliminary purity checks before employing more quantitative methods like HPLC. fishersci.canih.gov

The separation in TLC is based on the differential partitioning of the analyte between a stationary phase, typically a silica (B1680970) gel or alumina (B75360) coated plate, and a liquid mobile phase that moves up the plate by capillary action. analyticaltoxicology.com For polar compounds like this compound, which contains both a hydroxyl and a sulfonic acid group, a polar stationary phase such as silica gel is appropriate. The choice of mobile phase is critical for achieving good separation. A mixture of a polar organic solvent and an aqueous component, often with an acid or base modifier to control the ionization of the analyte, is typically employed. For instance, a mobile phase consisting of butanol, acetic acid, and water has been used for the separation of polar pyridine derivatives. ptfarm.pl

Visualization of the separated spots on the TLC plate can be achieved under UV light if the compound is fluorescent or absorbs UV radiation, which is expected for a pyridine derivative. Alternatively, chemical staining reagents can be used. Reagents like ferric chloride can react with the phenolic hydroxyl group, while other universal reagents can be employed for general visualization. analyticaltoxicology.com For sulfonamides, fluorescamine (B152294) has been used as a visualizing agent after separation on silica gel plates. The retention factor (Rf), defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification.

Research Findings:

While specific TLC protocols for this compound are not extensively detailed in the literature, methodologies for structurally similar compounds provide a strong basis for its analysis. Studies on other sulfonated compounds and pyridine derivatives show that silica gel 60 F254 plates are commonly used. ptfarm.pl Mobile phase systems for related polar aromatic acids often involve solvent mixtures like acetonitrile and water with additives such as trifluoroacetic acid or formic acid to improve spot shape and resolution. fishersci.ca For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometric scanner can be utilized, which offers higher resolution and sensitivity. researchgate.netnih.gov The fluorescence quenching property of the compound on a plate with a fluorescent indicator can be measured for quantification. researchgate.net

Table 1: Representative TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | HPTLC Silica gel 60 F254 |

| Mobile Phase | Butanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Sample Application | Applied as bands, 5 µL of a 1 mg/mL solution in methanol |

| Development | In a saturated chromatographic tank, migration distance of 8 cm |

| Detection | 1. UV irradiation at 254 nm2. Spraying with a ferric chloride solution |

| Expected Rf | ~0.4-0.6 (Hypothetical, depends on exact conditions) |

Electrochemical Analysis (e.g., Cyclic Voltammetry)

Electrochemical analysis provides valuable insights into the redox properties of molecules. Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to study the oxidation and reduction processes of species like this compound. The method involves measuring the current that develops in an electrochemical cell as the potential is varied linearly with time. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics of redox processes and the kinetics of electron transfer reactions. researchgate.net

For this compound, the electrochemical behavior is expected to be influenced by both the hydroxypyridine ring and the sulfonic acid group. The hydroxyl group attached to the aromatic pyridine ring is typically electroactive and can be oxidized. Studies on other hydroxylated pyridine derivatives, such as 2-pyridones, have shown that the presence of a hydroxyl group is a structural requirement for electrochemical activity. mdpi.com The oxidation potential and current are often pH-dependent, as the process can involve the transfer of both electrons and protons. For instance, in the electrooxidation of certain pyridone derivatives, the deprotonated (anionic) form was found to be more electrochemically active than the protonated form. mdpi.com

The experimental setup for CV typically consists of a three-electrode system: a working electrode (e.g., glassy carbon electrode - GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), all immersed in a solution of the analyte in a supporting electrolyte. The sulfonic acid group, being electron-withdrawing, will influence the oxidation potential of the hydroxyl group, likely making it more difficult to oxidize compared to unsubstituted hydroxypyridine.

Research Findings:

Direct cyclic voltammetry studies on this compound are not prominent in published research. However, extensive work on related structures provides a predictive framework. For example, the electrochemical oxidation of N'-hydroxyguanidine derivatives has been studied using CV, yielding two distinct oxidation potentials. nih.gov Similarly, the electrochemical behavior of 5-hydroxyindoleacetic acid has been investigated, showing an irreversible redox reaction controlled by both diffusion and adsorption processes. abechem.com Research on 2-pyridone derivatives revealed that electrooxidation is a multi-electron and multi-proton process, highly dependent on the solution's pH. mdpi.com In acidic media, the peak current for the oxidation of a pyridone derivative decreased with increasing pH, while in an alkaline medium, the current increased with pH. mdpi.com This highlights the critical role of pH in modulating the electrochemical response of such molecules. The uniqueness of electrochemistry lies in its ability to elucidate redox reaction mechanisms and serve as a powerful analytical tool. researchgate.net

Table 2: Representative Electrochemical Data for a Structurally Related Hydroxypyridine Derivative

| Parameter | Value / Observation | Reference Compound |

| Working Electrode | Glassy Carbon Electrode (GCE) | Pyridone (9) mdpi.com |

| Technique | Cyclic Voltammetry (CV) | Pyridone (9) mdpi.com |

| Medium | Aqueous Britton-Robinson buffer | Pyridone (9) mdpi.com |

| pH Dependence | Oxidation peak potential shifts to less positive values with increasing pH, indicating proton involvement. | Pyridone (9) mdpi.com |

| Peak Current (Acidic) | Decreases as pH increases from 1.81 to 6.4 | Pyridone (9) mdpi.com |

| Peak Current (Alkaline) | Increases as pH increases from 8.79 to 11.98 | Pyridone (9) mdpi.com |

| Proposed Mechanism | Two-electron, one-proton oxidation process | Pyridone (9) mdpi.com |

Q & A

Q. How do degradation pathways of this compound vary under UV irradiation vs. microbial action?

- Methodology : Use LC-MS/MS to identify photolysis byproducts (e.g., hydroxylated pyridines). For biodegradation, incubate with soil microbiota and track sulfonic acid depletion via <sup>34</sup>S isotopic labeling. Compare half-lives (t1/2) under both conditions .

Data Contradiction Analysis Example

Issue : Discrepancies in reported rate constants (k) for ·OH radical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。